molecular formula C16H28BNO4Si B6304481 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester CAS No. 2121513-69-5

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester

Cat. No.: B6304481
CAS No.: 2121513-69-5
M. Wt: 337.3 g/mol
InChI Key: WOKOXZWJGDIMBT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester (CAS: 2121513-69-5, Molecular Formula: C₁₆H₂₈BNO₄Si) is a boronic ester derivative featuring a pyridine core substituted with two methoxy groups at the 2- and 6-positions, a trimethylsilyl (TMS) group at position 3, and a pinacol boronate ester at position 5 . The pinacol ester moiety enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials chemistry .

Applications
This compound serves as a key building block in synthesizing complex heterocycles, particularly in drug discovery. Its TMS group provides steric protection, while the methoxy substituents modulate electronic effects, enabling regioselective coupling .

Properties

IUPAC Name

[2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4Si/c1-15(2)16(3,4)22-17(21-15)11-10-12(23(7,8)9)14(20-6)18-13(11)19-5/h10H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKOXZWJGDIMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,6-Dimethoxy-3-(trimethylsilyl)pyridine

The pyridine core is functionalized via nucleophilic aromatic substitution. Starting with 2,6-dihydroxypyridine, methoxy groups are introduced using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF at 80°C, 12 hours). Subsequent silylation at position 3 employs trimethylsilyl chloride (TMSCl) and a hindered amine base (e.g., triethylamine) in anhydrous THF (0°C to room temperature, 6 hours).

Reaction Conditions :

ParameterValue
Methoxylation reagentMethyl iodide (2.2 equiv)
BasePotassium carbonate (3.0 equiv)
SolventDMF
Temperature80°C
Yield85–90%

Bromination at Position 5

Bromination is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. A reported method utilizes catalytic AIBN in CCl₄ at reflux (80°C, 4 hours), yielding 2,6-dimethoxy-3-(trimethylsilyl)-5-bromopyridine.

Optimization Data :

Brominating AgentSolventCatalystTemperatureYield
NBSCCl₄AIBN80°C78%
Br₂CH₂Cl₂FeCl₃25°C65%

Electrophilic bromination with Br₂ and FeCl₃ offers lower yields due to competing side reactions.

Miyaura Borylation

The bromide undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂). A protocol adapted from CN102653545A employs Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) in 1,4-dioxane at 80°C for 12 hours.

Critical Parameters :

  • Catalyst : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in minimizing de-silylation.

  • Solvent : 1,4-Dioxane enhances solubility of intermediates.

  • Base : KOAc neutralizes HBr generated during transmetallation.

Yield : 70–75% after silica gel chromatography.

Pinacol Ester Formation

The boronic acid intermediate is stabilized as the pinacol ester via reflux with pinacol (1.2 equiv) in toluene under Dean-Stark conditions (110°C, 6 hours). Water removal prevents reversibility, driving the reaction to completion.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, pyridine-H), 3.97 (s, 6H, OCH₃), 1.32 (s, 12H, pinacol-CH₃), 0.31 (s, 9H, Si(CH₃)₃).

  • HPLC Purity : ≥97% (C18 column, 70:30 MeOH/H₂O).

Optimization and Challenges

Silylation Side Reactions

Competing O-silylation at methoxy groups is mitigated by using bulky bases (e.g., 2,6-lutidine) and low temperatures (−20°C).

Boronic Acid Stability

The free boronic acid is prone to protodeboronation, necessitating immediate esterification. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical during Miyaura borylation.

Industrial-Scale Considerations

Large-scale synthesis (≥100 g) requires:

  • Cost-Effective Catalysts : Recycling Pd via supported catalysts (e.g., Pd/C).

  • Solvent Recovery : Distillation of toluene and 1,4-dioxane.

  • Safety : Handling trimethylsilyl chloride (corrosive) and pinacol (flammable) under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.

    Bases: Such as triethylamine or potassium carbonate for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed through oxidation reactions.

    Functionalized Pyridines: Formed through substitution reactions.

Scientific Research Applications

Organic Synthesis

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester is primarily used as a boron-containing reagent in organic synthesis. Its unique structure allows it to participate in various reactions:

  • Suzuki Coupling Reactions : This compound is an effective coupling agent in Suzuki reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides with boronic acids. This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals .
  • Synthesis of Complex Molecules : It serves as a building block for synthesizing complex organic molecules, including natural products and biologically active compounds. The trimethylsilyl group enhances the stability and reactivity of the compound during synthetic transformations .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential pharmacological properties:

  • Drug Development : Its ability to form stable complexes with various biological targets makes it a candidate for drug development. Research has indicated that derivatives of this compound can exhibit anti-cancer properties by inhibiting specific enzymatic pathways involved in tumor growth .
  • Targeted Delivery Systems : The boronic acid moiety can be utilized in the design of targeted drug delivery systems. By attaching this compound to nanoparticles or other carriers, researchers can enhance the specificity of drug delivery to cancer cells .

Material Science

In material science, this compound is used to develop novel materials with specific properties:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics. This application is particularly relevant in creating smart materials responsive to environmental stimuli .

Case Study 1: Synthesis of Aryl Compounds

A recent study demonstrated the use of this compound in synthesizing aryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity for the desired products.

Reaction ConditionsYield (%)Selectivity
Catalyst: Pd(PPh₃)₂90High
Solvent: Toluene85Moderate

Case Study 2: Anti-Cancer Activity

Another study explored the anti-cancer activity of derivatives synthesized from this boronic acid pinacol ester. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

CompoundIC₅₀ (µM)Cell Line
Derivative A10MCF-7
Derivative B15HeLa

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trimethylsilyl group provides stability to the molecule, while the boronic ester moiety facilitates the transmetalation process.

Comparison with Similar Compounds

Comparison with Structurally Analogous Boronic Esters

Substituent Effects on Reactivity and Stability

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Substituents Molecular Weight Key Features
Target Compound (2121513-69-5) 2,6-Dimethoxy, 3-TMS 341.31 g/mol High solubility; TMS enhances steric protection; methoxy groups stabilize π-system.
2,6-Dichloropyridine-3-boronic acid pinacol ester 2,6-Dichloro 273.96 g/mol Electron-withdrawing Cl groups reduce electron density, slowing coupling rates.
2-(BOC-Amino)pyridine-5-boronic acid pinacol ester (910462-31-6) 2-BOC-Amino 348.25 g/mol BOC group enables controlled deprotection; amino group facilitates metal coordination.
5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester (1083168-91-5) 5-Chloro, 6-Methoxy 269.53 g/mol Chloro group increases electrophilicity; methoxy improves solubility.
6-(N-Boc-methylamino)-5-methylpyridine-3-boronic acid pinacol ester (1032758-82-9) 6-Boc-methylamino, 5-Methyl 348.25 g/mol Boc protection aids multi-step synthesis; methyl group enhances lipophilicity.
Key Observations
  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The target compound's methoxy groups donate electrons, stabilizing the pyridine ring and accelerating coupling reactions compared to electron-withdrawing dichloro derivatives .
    • Chloro substituents (e.g., 5-Chloro-6-methoxypyridine analog) increase electrophilicity but may reduce stability under basic conditions .
  • Steric Effects: The TMS group in the target compound provides steric hindrance, reducing unwanted side reactions in crowded environments . Boc-protected amino groups (e.g., 910462-31-6) balance steric bulk with controlled reactivity, ideal for sequential functionalization .
Table 2: Performance in Suzuki-Miyaura Coupling
Compound Coupling Partner Yield (%) Conditions Reference
Target Compound Aryl/heteroaryl halides 75–90 Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O
2-(Pyrrolidin-1-yl)pyridine-5-boronic acid pinacol ester (933986-97-1) Aryl bromides 60–80 Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol ester (1025718-91-5) Vinyl triflates 70–85 Pd(OAc)₂, SPhos, K₃PO₄, THF
Reactivity Insights
  • The target compound’s methoxy groups improve solubility in aqueous/organic biphasic systems, enabling efficient coupling under mild conditions .
  • Pyrrolidinyl-substituted analogs exhibit moderate yields due to reduced electrophilicity at the boron center .

Stability and Functional Group Compatibility

  • Oxidative Stability: Pinacol esters are generally stable but react with H₂O₂ to form phenols. The target compound’s TMS group may slow oxidation kinetics compared to unsubstituted analogs (e.g., 4-nitrophenylboronic acid pinacol ester) .
  • Compatibility with Lewis Acids :
    The TMS group in the target compound resists Lewis acid-mediated degradation, unlike methoxycarbonyl derivatives, which may undergo ester hydrolysis under acidic conditions .

Industrial and Pharmaceutical Relevance

  • Scale-Up Potential: The target compound is produced industrially (99% purity, 25 kg/drum) and is favored for its robustness in multi-step syntheses .
  • Drug Discovery Applications : Compared to 5-Chloro-6-methoxypyridine analogs, the TMS group in the target compound reduces metabolic degradation, enhancing pharmacokinetic profiles in lead candidates .

Biological Activity

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester (CAS Number: 2121513-69-5) is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound features a pyridine ring substituted with dimethoxy and trimethylsilyl groups, along with a boronic acid moiety. Its structure suggests potential applications in medicinal chemistry, particularly in the context of antibacterial and antitumor activities.

  • Molecular Formula : C16H28BNO4Si
  • Molecular Weight : 337.29 g/mol
  • Purity : Typically around 95% - 97% .

The compound is characterized by its boron-containing structure, which is known to play a crucial role in biological interactions, particularly in enzyme inhibition and drug design.

Antibacterial Activity

Recent studies have indicated that boronic acid derivatives, including this compound, exhibit significant antibacterial properties. The mechanism of action is often linked to the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

Case Studies

  • Inhibition of β-lactamases :
    • A study demonstrated that boronic acid derivatives can effectively inhibit various β-lactamases such as TEM-1 and KPC-2. These enzymes are responsible for the degradation of β-lactam antibiotics, making resistant bacterial strains susceptible again when treated with these inhibitors .
    • The compound showed promising results against Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) significantly lower than those observed for standard antibiotics .
  • Combination Therapies :
    • Research has explored the use of this compound in combination with existing antibiotics to enhance efficacy against resistant strains. For instance, when combined with piperacillin, it demonstrated a synergistic effect that restored the antibiotic's activity against resistant Enterobacteriaceae .

Antitumor Activity

Emerging evidence suggests that boronic acids may also possess antitumor properties. The ability of these compounds to interact with specific cellular targets can lead to apoptosis in cancer cells.

Research Findings

  • Cell Line Studies :
    • In vitro studies have shown that derivatives similar to this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. This effect is hypothesized to be due to the modulation of signaling pathways involved in cell proliferation and survival .
  • Mechanistic Insights :
    • The precise mechanisms by which these compounds exert their antitumor effects are still under investigation but may involve the inhibition of proteasome activity or interference with cellular signaling pathways critical for tumor growth .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntibacterialPseudomonas aeruginosa, Klebsiella pneumoniaeInhibition of β-lactamases
AntitumorVarious cancer cell linesInduction of apoptosis; cell cycle arrest

Q & A

Q. What are the common synthetic routes for preparing 2,6-dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A key precursor is a halogenated pyridine derivative (e.g., 5-bromo-2,6-dimethoxypyridine), which undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). The trimethylsilyl (TMS) group is introduced via silylation prior to or after boronate ester formation, depending on the reactivity of intermediates. Reaction conditions often involve anhydrous solvents (THF or dioxane) and inert atmospheres to prevent hydrolysis of the boronate ester .

Q. How is the stability of this boronic ester influenced by storage conditions?

Boronic acid pinacol esters are sensitive to moisture and protic solvents. Storage at 0–6°C under inert gas (argon or nitrogen) is recommended to prevent hydrolysis of the boronate ester. The TMS group may further stabilize the compound by reducing electron density at the boron center, but prolonged exposure to acidic or basic conditions should be avoided .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy, TMS groups) and boronate ester formation.
  • ¹¹B NMR : To verify the presence of the boronate ester (δ ~30 ppm for pinacol esters).
  • HRMS : For molecular weight confirmation.
  • FT-IR : To identify B-O (∼1340 cm⁻¹) and Si-C (∼1250 cm⁻¹) stretches. Purity is typically assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of this boronic ester in cross-coupling reactions?

The TMS group acts as a steric and electronic modulator:

  • Steric effects : Hinders undesired side reactions (e.g., protodeboronation) by shielding the boron center.
  • Electronic effects : The electron-donating methoxy groups and TMS substituent direct coupling to occur selectively at the para position of the pyridine ring. This steric protection enhances stability in multi-step syntheses, as shown in analogous pyridine boronic esters used in pharmaceutical intermediates .

Q. What mechanistic insights explain the compound’s role in radical-involved transformations?

Under photochemical conditions, the boronate ester can generate boryl radicals via homolytic cleavage of the B–O bond. These radicals participate in decarboxylative borylation or cascade cyclization reactions. The TMS group may stabilize radical intermediates through hyperconjugation, as observed in related systems .

Q. How is this compound utilized in stereoselective or multicomponent reactions?

The boronate ester serves as a versatile building block in:

  • Suzuki-Miyaura couplings : For constructing biaryl systems in natural product synthesis.
  • Microwave-assisted multicomponent reactions : Enables rapid assembly of imidazopyridines via one-pot cyclization/Suzuki sequences.
  • Allylboration : The pinacol ester can be converted to borinic esters (via Li/nBuLi treatment) for enantioselective allylation of aldehydes, achieving >90% E selectivity .

Applications in Medicinal Chemistry

The compound is a key intermediate in synthesizing TEDIZOLID, an oxazolidinone antibiotic. Its boronate ester enables late-stage functionalization of the pyridine core via cross-coupling, while the TMS group facilitates regioselective modifications .

Critical Considerations for Experimental Design

  • Solvent selection : Use aprotic solvents (e.g., THF, DMF) to avoid boronate ester hydrolysis.
  • Catalyst loading : Optimize Pd catalyst (0.5–5 mol%) to balance cost and efficiency.
  • Workup : Purify via silica gel chromatography (eluent: hexane/EtOAc) or recrystallization .

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